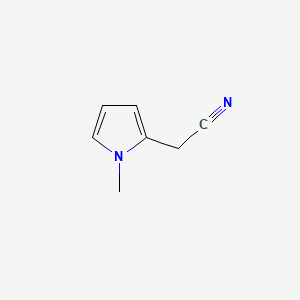

1H-Pyrrole-2-acetonitrile, 1-methyl-

Cat. No. B1585394

Key on ui cas rn:

24437-41-0

M. Wt: 120.15 g/mol

InChI Key: ROSYAUHHRKAPHX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04111954

Procedure details

N-methylpyrrole (4 g, 0.049 mole) is dissolved in 40 ml of dry (ethanol-free) chloroform in a dry, 200 ml, 3-necked round-bottomed flask and flushed with a stream of dry nitrogen. The temperature of the solution is lowered to 0° C and cyanogen (3.25 g, 0.063 mole) is added. Hydrogen chloride (dried through sulfuric acid) is introduced in a slow steady stream with mechanical stirring at 0° C for 4 hrs at which time all the N-methylpyrrole has been consumed. The hydrogen chloride flow is stopped; the chloroform is evaporated to 1/2 its volume at reduced pressure and room temperature; and the temperature is then lowered to -40° C. Dry pyridine (25 ml) is added dropwise with rapid stirring. The rest of the chloroform is evaporated at reduced pressure and then 25 mls of additional pyridine is added. The reaction mixture is allowed to warm to room temperature and hydrogen sulfide is introduced in a slow stream for 20 minutes. Chloroform (200 ml) is added and the reaction solution is washed with 35% aqueous potassium carbonate solution, followed by a 3N hydrochloric acid wash which is backwashed with chloroform. The combined chloroform extracts are washed with 5% aqueous sodium bicarbonate solution and dried over anhydrous MgSO4 powder. The mixture is filtered and the filtrate evaporated in vacuo to a brown oil. The oil is distilled under high vacuum to give 840 mg of N-methylpyrrole-2-acetonitrile, bp 61°-65° C at 0.04 Torr.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[N:7]#[C:8][C:9]#N.Cl>>[CH3:1][N:2]1[C:6]([CH2:9][C:8]#[N:7])=[CH:5][CH:4]=[CH:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

3.25 g

|

|

Type

|

reactant

|

|

Smiles

|

N#CC#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=CC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

of dry (ethanol-free) chloroform in a dry, 200 ml, 3-necked round-bottomed flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed with a stream of dry nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is lowered to 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been consumed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chloroform is evaporated to 1/2 its volume at reduced pressure and room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is then lowered to -40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Dry pyridine (25 ml) is added dropwise with rapid stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The rest of the chloroform is evaporated at reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

25 mls of additional pyridine is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

hydrogen sulfide is introduced in a slow stream for 20 minutes

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Chloroform (200 ml) is added

|

WASH

|

Type

|

WASH

|

|

Details

|

the reaction solution is washed with 35% aqueous potassium carbonate solution

|

WASH

|

Type

|

WASH

|

|

Details

|

wash which

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined chloroform extracts are washed with 5% aqueous sodium bicarbonate solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous MgSO4 powder

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate evaporated in vacuo to a brown oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The oil is distilled under high vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C=CC=C1CC#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 840 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 14.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |